3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 571162-80-6
VCID: VC5038199
InChI: InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10-
SMILES: C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F
Molecular Formula: C16H11FN2OS
Molecular Weight: 298.34

3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one

CAS No.: 571162-80-6

Cat. No.: VC5038199

Molecular Formula: C16H11FN2OS

Molecular Weight: 298.34

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one - 571162-80-6

Specification

CAS No. 571162-80-6
Molecular Formula C16H11FN2OS
Molecular Weight 298.34
IUPAC Name (5Z)-5-benzylidene-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10-
Standard InChI Key ROYLEJOLHGAQSG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F

Introduction

The chemical compound 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one belongs to a class of heterocyclic compounds containing an imidazolidinone core. This structure is modified by the presence of a fluorophenyl group, a phenylmethylidene moiety, and a sulfanylidene functional group. These structural features contribute to its unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves:

  • Formation of the Imidazolidinone Core: This is achieved through the reaction of urea or thiourea derivatives with aldehydes or ketones.

  • Introduction of Substituents: Fluorophenyl and phenylmethylidene groups are incorporated through condensation reactions.

  • Sulfanylidene Functionalization: Sulfur is introduced using reagents like phosphorus pentasulfide (P2S5).

Biological Activity

The compound's structural features suggest potential biological activities, including:

  • Anticancer Properties: Similar imidazolidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines by inhibiting key cellular pathways .

  • Antimicrobial Activity: The sulfanylidene group may enhance antibacterial or antifungal properties due to its electron-donating effects .

  • Enzyme Inhibition: The fluorophenyl moiety often contributes to binding affinity with enzymes, making it a candidate for enzyme-targeted therapies.

Table 2: Hypothetical Bioactivity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)
AnticancerHeLa (Cervical Cancer)~10
AntibacterialE. coli~25
AntifungalCandida albicans~30

Applications in Medicinal Chemistry

The compound's design aligns with efforts in drug discovery targeting:

  • Cancer Therapy: By inhibiting mitotic pathways or inducing apoptosis.

  • Antimicrobial Agents: Potential as an alternative to combat resistant strains.

  • Enzyme Modulators: Possible use as an inhibitor for enzymes involved in metabolic disorders.

Challenges and Future Directions

Despite its promising attributes, challenges include:

  • Limited experimental data on toxicity and pharmacokinetics.

  • Need for detailed structure-activity relationship (SAR) studies to optimize efficacy.

Future research should focus on:

  • Comprehensive biological testing across diverse models.

  • Development of derivatives with enhanced potency and selectivity.

  • Exploration of synergistic effects with other therapeutic agents.

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